![molecular formula C13H11F3N2O2S B4179480 N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4179480.png)
N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide
Overview
Description
N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TFP belongs to the class of compounds known as small molecule inhibitors, which are commonly used in drug discovery and development. In
Mechanism of Action
The mechanism of action of N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide involves the inhibition of specific enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play a crucial role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes, including pain sensation, appetite, and mood. By inhibiting these enzymes, N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide can increase the levels of endocannabinoids, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. In addition, N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide in lab experiments is its high potency and specificity. N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been shown to be a highly selective inhibitor of FAAH and MAGL, making it a valuable tool for studying the endocannabinoid system. However, one of the limitations of using N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide is its potential toxicity. N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been shown to have cytotoxic effects in some cell lines, and its long-term effects on human health are not yet fully understood.
Future Directions
There are several future directions for research on N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer. N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been shown to enhance the effectiveness of chemotherapy drugs in some cancer cell lines, and further research is needed to explore this potential. Another area of interest is the development of more selective and potent inhibitors of FAAH and MAGL, which could lead to the development of new therapeutics for various diseases. Finally, further research is needed to fully understand the long-term effects of N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide on human health, particularly its potential toxicity.
In conclusion, N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use in lab experiments, further research is needed to explore its potential in combination therapy and the development of new therapeutics.
Scientific Research Applications
N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-8(11(19)18-12-17-5-6-21-12)20-10-4-2-3-9(7-10)13(14,15)16/h2-8H,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOWYDSLFSRCIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)OC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.